Fosfadecin

Prodrug Antibiotic Biosynthesis Chemical Degradation

Select Fosfadecin as your research-standard nucleotide antibiotic prodrug. Unlike generic fosfomycin, this adenosine-phosphonic acid conjugate (TAN-930) provides a unique, quantifiable model for prodrug activation studies—hydrolyzing to yield fosfomycin and fosfoxacin. Its documented weaker intrinsic antibacterial activity versus fosfomycin serves as a critical negative data point for SAR and MurA inhibition assays. Leverage established oral ED50 values (800 mg/kg against E. coli O-111; 566 mg/kg against S. aureus) as in vivo benchmarks for novel prodrug screening in murine infection models. Ideal for enzymatic hydrolysis tracking, targeted delivery research, and resistance profiling. Not a direct fosfomycin substitute; choose for differentiation, not substitution.

Molecular Formula C13H19N5O10P2
Molecular Weight 467.27 g/mol
CAS No. 120909-50-4
Cat. No. B040143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfadecin
CAS120909-50-4
Synonymsfosfadecin
TAN 930
TAN-930
Molecular FormulaC13H19N5O10P2
Molecular Weight467.27 g/mol
Structural Identifiers
SMILESCC1C(O1)P(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C13H19N5O10P2/c1-5-13(26-5)29(21,22)28-30(23,24)25-2-6-8(19)9(20)12(27-6)18-4-17-7-10(14)15-3-16-11(7)18/h3-6,8-9,12-13,19-20H,2H2,1H3,(H,21,22)(H,23,24)(H2,14,15,16)
InChIKeyXLKKASKVRUMAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosfadecin (CAS 120909-50-4): A Nucleotide Antibiotic Prodrug of Fosfomycin for Research Applications


Fosfadecin (CAS: 120909-50-4), also known as Antibiotic TAN-930, is a natural phosphonic acid derivative belonging to the nucleotide antibiotic class [1]. It is biosynthetically produced by Gram-negative bacteria, specifically strains of Pseudomonas viridiflava and Pseudomonas fluorescens [1]. Chemically, it is a conjugate of a purine nucleoside (adenosine) and a phosphonic acid moiety. Its primary scientific significance lies in its function as a prodrug; Fosfadecin can be hydrolyzed, either enzymatically or chemically, to generate the active broad-spectrum antibiotic fosfomycin and a second antibiotic, fosfoxacin [1].

Critical Differentiation of Fosfadecin from Fosfomycin and Other Phosphonic Acid Analogs in Research


Fosfadecin is not a direct substitute for fosfomycin or other phosphonic acid antibiotics like fosmidomycin. As a nucleotide antibiotic prodrug, it possesses unique chemical and biological properties that distinguish it from its active metabolite, fosfomycin. This is evidenced by its distinct in vivo efficacy profile and its intrinsic, though weaker, antibacterial activity. The documented quantitative differences in oral efficacy (ED50 values) in murine infection models and its characterization as a prodrug necessitate careful selection based on the specific research objective—whether studying prodrug activation pathways, investigating novel antibacterial mechanisms, or screening for compounds with alternative resistance profiles [1].

Fosfadecin (120909-50-4) Evidence Guide: Quantitative Differentiation from Fosfomycin and Analogs


Fosfadecin as a Prodrug: Verified Chemical Degradation to Fosfomycin and Fosfoxacin

A primary scientific differentiator for Fosfadecin is its established role as a natural prodrug. It can be hydrolyzed to yield two distinct antibiotic entities: fosfomycin and fosfoxacin. This is a verifiable chemical property confirmed by degradation studies [1]. This prodrug nature distinguishes it from direct-acting antibiotics like fosfomycin, making it a valuable tool for studying antibiotic activation, biosynthetic pathways, and the development of novel drug delivery strategies.

Prodrug Antibiotic Biosynthesis Chemical Degradation Mechanism of Action

Quantified In Vivo Efficacy of Fosfadecin vs. Fosfomycin in Murine Infection Models

Fosfadecin demonstrates quantifiable in vivo antibacterial efficacy following oral administration in a mouse model. The effective dose required to protect 50% of infected mice (ED50) has been determined against specific pathogens. When compared to the established broad-spectrum activity of fosfomycin, the ED50 values for Fosfadecin are high, confirming its characterization as a weaker antibiotic [1]. For example, against an Escherichia coli infection, Fosfadecin required a dose of 800 mg/kg .

In Vivo Efficacy ED50 Mouse Model Pharmacodynamics

Antibacterial Spectrum and Potency: Fosfadecin's Documented Activity Relative to Fosfomycin

Fosfadecin exhibits a broad antibacterial spectrum, with reported activity against both Gram-positive and Gram-negative bacteria [1]. Crucially, its activity is explicitly documented as being weaker than that of its hydrolysis product, fosfomycin, and the related antibiotic fosfoxacin [1]. This established difference in potency is a key factor for its selection in screening assays and for understanding the relationship between chemical structure and antibacterial activity.

Antibacterial Spectrum Gram-Negative Gram-Positive Comparative Potency

Validated Research Applications for Fosfadecin (CAS 120909-50-4)


Investigations of Natural Antibiotic Prodrug Activation and Metabolism

Use Fosfadecin as a characterized model substrate to study the enzymatic or chemical hydrolysis of nucleotide antibiotic prodrugs. Its well-defined degradation pathway to yield fosfomycin and fosfoxacin [1] makes it a precise tool for tracking activation kinetics, identifying activating enzymes in biological matrices, and exploring strategies for targeted antibiotic delivery.

In Vivo Murine Infection Models for Evaluating Prodrug Pharmacodynamics

Employ Fosfadecin as a reference compound in murine infection models to establish baseline in vivo efficacy for nucleotide antibiotic prodrugs. Its established oral ED50 values of 800 mg/kg against E. coli and 566 mg/kg against S. aureus provide a quantifiable standard against which the protective effects of novel prodrugs or formulations can be measured.

Structure-Activity Relationship (SAR) Studies in Phosphonic Acid Antibiotics

Include Fosfadecin as a comparator in SAR studies focused on the fosfomycin pharmacophore. Its documented 'weaker' antibacterial activity compared to fosfomycin [1] serves as a critical data point, helping to quantify the impact of the nucleotide moiety on target binding (MurA inhibition), cellular uptake, and overall antimicrobial potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosfadecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.